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Heptan-3-yl octanoate

Volatility Distillation Fragrance release kinetics

Heptan-3-yl octanoate (CAS 5457-74-9), also named 1-ethylpentyl octanoate or caprylic acid 1-ethylpentyl ester, is a carboxylic acid ester with the molecular formula C₁₅H₃₀O₂ and a molecular weight of 242.4 g·mol⁻¹. It is synthesized via esterification of heptan-3-ol (a secondary alcohol) with octanoic acid (caprylic acid).

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 5457-74-9
Cat. No. B14735139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptan-3-yl octanoate
CAS5457-74-9
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC(CC)CCCC
InChIInChI=1S/C15H30O2/c1-4-7-9-10-11-13-15(16)17-14(6-3)12-8-5-2/h14H,4-13H2,1-3H3
InChIKeyXIWKFLBGDLYRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptan-3-yl Octanoate (CAS 5457-74-9): Physicochemical Identity and Functional Class for Flavor & Fragrance Procurement


Heptan-3-yl octanoate (CAS 5457-74-9), also named 1-ethylpentyl octanoate or caprylic acid 1-ethylpentyl ester, is a carboxylic acid ester with the molecular formula C₁₅H₃₀O₂ and a molecular weight of 242.4 g·mol⁻¹ . It is synthesized via esterification of heptan-3-ol (a secondary alcohol) with octanoic acid (caprylic acid) . The compound exists as a colorless liquid at ambient temperature and belongs to the fatty acid ester subclass within flavor and fragrance (F&F) ingredient portfolios. Its structural hallmark is the secondary alcohol-derived branching at the heptan-3-yl moiety, which distinguishes it from the more common primary-alcohol octanoate esters and imparts a distinctive fruity, sweet, slightly fatty odor profile valued in perfumery, cosmetics, and food flavoring .

Why Heptan-3-yl Octanoate Cannot Be Interchanged with Primary-Alcohol Octanoate Esters in Formulation


Although heptan-3-yl octanoate shares the identical molecular formula (C₁₅H₃₀O₂) and molecular weight (242.4 g·mol⁻¹) with its constitutional isomer heptyl octanoate, the two esters exhibit measurably different physicochemical and organoleptic properties due to the position of the ester linkage on a secondary versus primary alcohol carbon . Secondary alcohol esters typically display lower boiling points, higher vapor pressures, and divergent odor characters compared to their primary alcohol isomers—differences that directly impact fragrance volatility, release kinetics, and sensory perception in finished products [1]. Substituting heptan-3-yl octanoate with heptyl octanoate, pentyl octanoate, or octyl octanoate without quantitative justification therefore risks altering both the hedonic quality and the temporal performance of a formulation. The evidence below quantifies these differences.

Quantitative Differential Evidence: Heptan-3-yl Octanoate vs. Closest Structural Analogs


Boiling Point Depression of ~9 °C Relative to the Primary Alcohol Isomer Heptyl Octanoate

Heptan-3-yl octanoate exhibits a boiling point of 281.3 °C at 760 mmHg , which is approximately 9.2 °C lower than the 290.5 °C reported for its constitutional isomer heptyl octanoate (CAS 4265-97-8) at the same pressure [1]. This boiling point depression is consistent with the reduced intermolecular packing efficiency conferred by branching at the secondary alcohol carbon. The lower boiling point translates to a measurably higher vapor pressure (see Evidence Item 3) and more rapid evaporation from a fragrance substrate.

Volatility Distillation Fragrance release kinetics

Vapor Pressure: Approximately 72% Higher Than Heptyl Octanoate at 25 °C

The vapor pressure of heptan-3-yl octanoate is reported as 0.00358 mmHg at 25 °C . By comparison, the primary alcohol isomer heptyl octanoate has a reported vapor pressure of 0.002080 mmHg at 25 °C . This represents an approximately 1.72-fold (72%) higher vapor pressure for the secondary ester, consistent with its lower boiling point and reduced intermolecular cohesion. Higher vapor pressure implies a greater headspace concentration above a fragrance or flavor preparation at equilibrium, leading to a more intense initial olfactory impact.

Volatility Headspace concentration Fragrance substantivity

Odor Character Differentiation: Fruity-Sweet-Fatty vs. Waxy-Green-Musty Profile

Heptan-3-yl octanoate is described as possessing a fruity, sweet, and slightly fatty odor , placing it in the fruity-floral olfactory family. In contrast, heptyl octanoate (the primary alcohol isomer) is characterized by a waxy, green, fatty odor with a musty tropical nuance . Pentyl octanoate (CAS 638-25-5), a shorter-chain analog, presents an orris, sweet, winey, cognac character [1]. The secondary alcohol branching in heptan-3-yl octanoate suppresses the waxy-green notes typical of straight-chain octanoate esters and amplifies the fruity-sweet character, offering a distinct olfactory vector for F&F formulations.

Organoleptic quality Sensory differentiation Fragrance creation

Flash Point Safety Margin: 5 °C Lower Than Heptyl Octanoate

Heptan-3-yl octanoate has a reported flash point of 125 °C (closed cup) . Its constitutional isomer heptyl octanoate is reported with a flash point of 130 °C (266 °F, Tag closed cup) . The 5 °C lower flash point of heptan-3-yl octanoate, while both remain above the 100 °C threshold for combustible liquid classification, may affect handling and storage recommendations in large-scale industrial settings, particularly where process temperatures approach these values. This difference is modest but measurable and should be factored into safety assessments.

Flammability Transport safety Storage classification

Volatility Tuning via Alcohol Chain Length: 104.8 °C Higher Boiling Point Than Heptan-3-yl Acetate

When the octanoate (C8) acid moiety of heptan-3-yl octanoate is replaced with acetate (C2), yielding heptan-3-yl acetate (CAS 5921-83-5), the boiling point drops from 281.3 °C to 176.5 °C —a difference of 104.8 °C. This large span, achieved while retaining the identical secondary alcohol backbone, demonstrates the wide volatility-tuning range accessible through acid chain-length selection within the heptan-3-yl ester series. Heptan-3-yl octanoate occupies a middle-volatility position suitable for heart-to-base note applications, whereas the acetate is a top-note ingredient. Procurement of heptan-3-yl octanoate is thus specifically indicated when a longer substantivity and slower release profile are required relative to shorter-chain homologs.

Homologous series Volatility engineering Formulation design space

Structural Branching as a Determinant of Biological and Sensory Receptor Interaction

Heptan-3-yl octanoate is a secondary alcohol ester, with the ester oxygen attached to carbon-3 of the heptane chain (a chiral center), whereas heptyl octanoate, pentyl octanoate, and octyl octanoate are all primary alcohol esters with the ester linkage at the terminal carbon [1]. Secondary alcohol esters exhibit steric hindrance around the ester carbonyl, which modulates hydrogen-bonding capacity, metabolic hydrolysis rates, and olfactory receptor binding geometry. This structural feature is known to shift odor character from waxy-green toward fruity-sweet in medium-chain esters . While direct receptor-binding data for this specific compound are not available, the class-level structure-odor relationship is well established in fragrance chemistry and provides a mechanistic basis for the observed sensory differences documented in Evidence Item 3.

Structure-odor relationship Secondary alcohol ester Olfactory receptor

Best-Validated Application Scenarios for Heptan-3-yl Octanoate Based on Quantitative Differential Evidence


Fruity-Floral Fine Fragrance Formulations Requiring Accelerated Top-to-Middle Note Transition

With a boiling point 9.2 °C lower and a vapor pressure 72% higher than heptyl octanoate , heptan-3-yl octanoate evaporates more rapidly, delivering an earlier and more intense fruity-sweet burst in fine fragrance compositions. Perfumers seeking a fruity-floral heart note with faster lift-off than conventional waxy octanoate esters should select this compound. The quantitative volatility differential enables predictable blending with top notes such as ethyl acetate or heptan-3-yl acetate (BP 176.5 °C) to engineer a seamless evaporation curve.

Food Flavoring Where a Fruity-Sweet Character Is Desired Without Waxy-Green Off-Notes

The sensory profile of heptan-3-yl octanoate is distinctly fruity, sweet, and slightly fatty , whereas the primary alcohol isomer heptyl octanoate carries a waxy, green, musty character . In fruit flavor formulations (e.g., apple, pear, melon, tropical fruit blends) where waxy-green notes are undesirable, heptan-3-yl octanoate provides the fruity-octanoate backbone without requiring additional masking agents. This sensory differentiation can simplify ingredient lists and reduce formulation cost.

Structure-Odor Relationship Studies Investigating Secondary Alcohol Ester Branching Effects

As a secondary alcohol ester with a chiral center at the heptan-3-yl carbon, heptan-3-yl octanoate serves as a model compound for systematic structure-odor relationship (SOR) studies comparing branched vs. linear alcohol esters . Its well-characterized physicochemical properties (BP 281.3 °C, VP 0.00358 mmHg, density 0.865 g/cm³) provide a defined baseline for quantitative structure-property relationship (QSPR) modeling of ester volatility and odor character. Researchers investigating olfactory receptor activation by branched esters can use this compound as a calibration standard relative to heptyl octanoate and pentyl octanoate.

Specialty Fragrance Applications Where Regulatory Novelty or Exclusivity Is Advantageous

Unlike heptyl octanoate (FEMA 2553, JECFA 176) and pentyl octanoate (FEMA 2079, JECFA 174), heptan-3-yl octanoate does not carry a widely referenced FEMA number in publicly accessible databases as of 2026 . This regulatory gap may represent either a barrier (requiring independent GRAS determination) or an advantage (enabling proprietary flavor formulations with novel ingredient status), depending on the intended market and application. Procurement teams should verify the current regulatory status with suppliers and assess the strategic value of a less-commoditized ester for captive-use or patent-protected formulations.

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